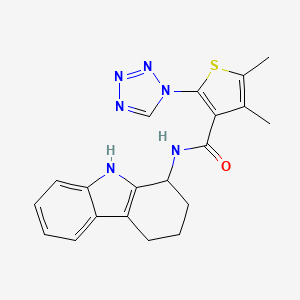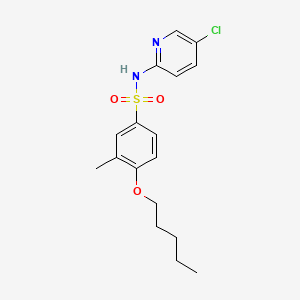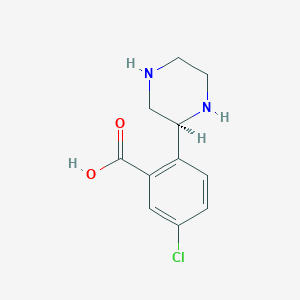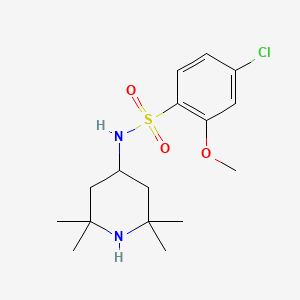
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a combination of heterocyclic structures, including a tetraazole ring, a carbazole moiety, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide likely involves multiple steps, including the formation of the tetraazole ring, the carbazole moiety, and the thiophene ring. Typical synthetic routes may include:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Carbazole Moiety: This may involve the cyclization of aniline derivatives.
Formation of the Thiophene Ring: This can be synthesized through the cyclization of dicarbonyl compounds with sulfur sources.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the carbazole moiety.
Reduction: Reduction reactions may target the tetraazole ring or other nitrogen-containing groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Materials Science: Its electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biology
Pharmacology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Biochemistry: It may be used as a probe or tool in biochemical studies.
Medicine
Drug Development: The compound may be investigated as a potential therapeutic agent for various diseases.
Industry
Chemical Manufacturing: It may be used in the synthesis of other complex organic molecules.
Electronics: Its electronic properties may make it useful in the development of electronic devices.
Mécanisme D'action
The mechanism of action of 4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide would depend on its specific biological or chemical activity. Potential mechanisms could include:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, metabolic pathways, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide: Similar compounds may include other tetraazole, carbazole, or thiophene derivatives.
Uniqueness
Structural Features: The combination of tetraazole, carbazole, and thiophene rings in a single molecule is relatively unique and may confer specific properties.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C20H20N6OS |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4,5-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C20H20N6OS/c1-11-12(2)28-20(26-10-21-24-25-26)17(11)19(27)23-16-9-5-7-14-13-6-3-4-8-15(13)22-18(14)16/h3-4,6,8,10,16,22H,5,7,9H2,1-2H3,(H,23,27) |
Clé InChI |
NUAPEHSBAPDPSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)NC2CCCC3=C2NC4=CC=CC=C34)N5C=NN=N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361650.png)


![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
![3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione](/img/structure/B13361702.png)
![2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B13361703.png)
![(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)



